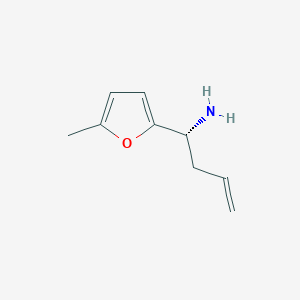

(1R)-1-(5-Methyl(2-furyl))but-3-enylamine

Description

(1R)-1-(5-Methyl(2-furyl))but-3-enylamine is a chiral amine featuring a but-3-enyl backbone substituted with a 5-methyl-2-furyl group at the C1 position.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(1R)-1-(5-methylfuran-2-yl)but-3-en-1-amine |

InChI |

InChI=1S/C9H13NO/c1-3-4-8(10)9-6-5-7(2)11-9/h3,5-6,8H,1,4,10H2,2H3/t8-/m1/s1 |

InChI Key |

DLPUQXNOWOJOBH-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H](CC=C)N |

Canonical SMILES |

CC1=CC=C(O1)C(CC=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Methyl(2-furyl))but-3-enylamine typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Attachment of Butenyl Chain: The butenyl chain can be attached through a Heck reaction, where a halogenated furan derivative reacts with a butenyl palladium complex.

Introduction of Amine Group:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts that can be easily recycled.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the double bond in the butenyl chain or the furan ring, leading to saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

Oxidation: Furanones, carboxylic acids.

Reduction: Saturated amines, tetrahydrofuran derivatives.

Substitution: N-alkylated amines, N-acylated amines.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology

Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine

Drug Development: The compound can be explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Agriculture: It can be studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl(2-furyl))but-3-enylamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and amine group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

- (2S,3R)-2-Allyl-3-(2-furyl)cyclopentanone (): Key Features: Contains a 2-furyl group and a cyclopentanone core. Unlike the target compound, it lacks an amine group and instead has a ketone functionality. Relevance: The furyl group’s position (2-furyl vs. The methyl substitution on the furyl ring in the target compound may enhance steric effects or alter electronic properties during synthesis or binding .

- BAY60-7550 (): Key Features: An imidazo-triazinone derivative with a dimethoxybenzyl group. Structurally distinct from the target compound but shares relevance as a PDE inhibitor. Relevance: While the target compound’s biological activity is unspecified, the furyl group’s π-electron-rich nature could mimic aromatic interactions seen in PDE inhibitor binding pockets .

Data Table: Comparative Analysis

| Compound | Core Structure | Key Functional Groups | Synthesis Highlights | Yield/Selectivity | Hypothesized Activity |

|---|---|---|---|---|---|

| (1R)-1-(5-Methyl(2-furyl))but-3-enylamine | But-3-enylamine | 5-Me-2-furyl, amine | Potential chiral auxiliary/metal catalysis | Not reported | PDE modulation (speculative) |

| (2S,3R)-2-Allyl-3-(2-furyl)cyclopentanone | Cyclopentanone | 2-furyl, ketone | Vanadium(IV)-catalyzed asymmetric addition | 73%, >86% ee | Synthetic intermediate |

| BAY60-7550 | Imidazo-triazinone | Dimethoxybenzyl, triazinone | Custom synthesis for PDE2 specificity | Not reported | PDE2 inhibitor |

Key Research Findings

Stereochemical Control : The use of chiral auxiliaries (e.g., (1R)-isoborneolsulfonamide) and transition-metal catalysts (e.g., vanadium) in suggests viable pathways for achieving high enantiopurity in the target compound’s synthesis .

Divergent Applications : While focuses on PDE inhibitors, the target compound’s amine group could expand its utility into neurotransmitter analogs or kinase inhibitors, depending on derivatization .

Biological Activity

(1R)-1-(5-Methyl(2-furyl))but-3-enylamine is a compound of interest in medicinal chemistry due to its unique structural features, including a furan ring and an amine group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H13NO, with a molecular weight of 151.21 g/mol. Its IUPAC name is (1R)-1-(5-methylfuran-2-yl)but-3-en-1-amine. The compound's structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (1R)-1-(5-methylfuran-2-yl)but-3-en-1-amine |

| InChI Key | DLPUQXNOWOJOBH-MRVPVSSYSA-N |

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction:

The compound may interact with specific enzymes, acting as an inhibitor or modulator. The presence of the amine group facilitates hydrogen bonding and other non-covalent interactions that can influence enzyme activity.

2. Receptor Binding:

Its structural features allow for potential binding to various receptors, which could lead to downstream signaling effects beneficial in treating certain diseases.

3. Antioxidant Activity:

Preliminary studies suggest that compounds with furan rings can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

Recent studies have investigated the biological effects of this compound in various contexts:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The compound demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, indicating its potential for treating inflammatory diseases.

Comparative Analysis

Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound:

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Antimicrobial | Effective against Gram-positive bacteria |

| (1R)-1-(5-Methyl(2-furyl))but-3-enol | Antioxidant | Moderate antioxidant activity |

| (1R)-1-(5-Methyl(2-furyl))but-3-enone | Cytotoxic | Higher cytotoxicity compared to amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.